3-Cyclopropyl-2-fluoro-3-oxopropanenitrile
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Overview
Description
3-Cyclopropyl-2-fluoro-3-oxopropanenitrile is an organic compound with the molecular formula C6H6FNO. It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a nitrile group attached to a propanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-fluoro-3-oxopropanenitrile can be achieved through several methods:
Cyclopropylation and Fluorination: Starting with a suitable cyclopropyl precursor, the compound can be synthesized by introducing a fluorine atom through electrophilic fluorination
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-fluoro-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropyl-2-fluoro-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-fluoro-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence biochemical pathways related to its structural features, such as those involving nitrile or fluorine-containing compounds.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-3-oxopropanenitrile: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluoro-3-oxopropanenitrile: Lacks the cyclopropyl group, affecting its steric and electronic characteristics.
Properties
Molecular Formula |
C6H6FNO |
---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
3-cyclopropyl-2-fluoro-3-oxopropanenitrile |
InChI |
InChI=1S/C6H6FNO/c7-5(3-8)6(9)4-1-2-4/h4-5H,1-2H2 |
InChI Key |
RDPGWWCYHWSPKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C(C#N)F |
Origin of Product |
United States |
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